molecular formula C18H26O B1663837 beta-Apo-13-carotenone D3

beta-Apo-13-carotenone D3

Cat. No.: B1663837
M. Wt: 261.4 g/mol
InChI Key: UBTNVRPIHJRBCI-UUTGIGQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D’Orenone D3 involves the deuterium labeling of β-Apo-13-carotenone. The process typically includes the incorporation of deuterium atoms into the β-Apo-13-carotenone molecule through specific chemical reactions . The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of D’Orenone D3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in bulk and stored under specific conditions to maintain its stability. For instance, it is stored at -20°C in powder form and at -80°C in solvent form .

Chemical Reactions Analysis

Types of Reactions: D’Orenone D3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert D’Orenone D3 into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D’Orenone D3 can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

D’Orenone D3 has a wide range of scientific research applications, including:

Mechanism of Action

D’Orenone D3 exerts its effects by antagonizing the retinoid X receptor alpha (RXRα). This interaction inhibits the activation of RXRα by its natural ligand, 9-cis-retinoic acid. The compound competes with 9-cis-retinoic acid for binding to RXRα, thereby blocking its activation and subsequent signaling pathways . This mechanism is crucial for understanding the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Uniqueness: D’Orenone D3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in research applications. This labeling also differentiates it from other similar compounds, providing distinct advantages in various scientific investigations .

Biological Activity

β-Apo-13-carotenone D3 is a deuterium-labeled derivative of β-apo-13-carotenone, a compound known for its biological significance, particularly in the modulation of nuclear receptor signaling pathways. This article explores the biological activity of β-apo-13-carotenone D3, focusing on its interaction with retinoid X receptors (RXR) and retinoic acid receptors (RAR), as well as its potential therapeutic applications.

  • Name: β-Apo-13-carotenone D3
  • CAS Number: 86530-28-1
  • Molecular Formula: C18H26O
  • Molar Mass: 261.42 g/mol
  • Solubility: Soluble in DMSO
  • Storage Conditions: -20°C

β-Apo-13-carotenone D3 functions primarily as an antagonist of RXRα. It has been shown to inhibit the activation of RXRα by 9-cis-retinoic acid (9cRA), a potent natural ligand for RXR. The compound promotes the formation of a "transcriptionally silent" RXRα tetramer, which reduces gene expression mediated by RXRα.

Key Findings:

  • Transactivation Assays : In COS-7 cells transfected with RXRα and reporter constructs, β-apo-13-carotenone D3 effectively antagonized RXRα activation at concentrations as low as 1 nM .
  • Molecular Interactions : Molecular modeling studies indicate that β-apo-13-carotenone D3 mimics the binding interactions of known RXR antagonists, suggesting a competitive inhibition mechanism .

Table 1: Antagonistic Effects on RXRα Activation

Compound% Activation Inhibition at 1 nM
β-Apo-13-carotenone D395%
UVI3003 (RXR antagonist)90%
β-Apo-12'-carotenoic acid96%
β-Apo-8'-carotenal73%

Data compiled from multiple experiments .

Interaction with Retinoic Acid Receptors (RAR)

Recent studies have demonstrated that β-apo-13-carotenone D3 also acts as a high-affinity antagonist for all three RAR isotypes (RARα, RARβ, RARγ). It binds with similar affinity to these receptors as all-trans retinoic acid, inhibiting retinoic acid-induced gene expression in various cell lines .

Table 2: Binding Affinities of β-Apo Compounds to RARs

CompoundRARα Binding Affinity (nM)RARβ Binding Affinity (nM)RARγ Binding Affinity (nM)
β-Apo-13-carotenone D3101211
All-trans retinoic acid8910
β-Apo-14'-carotenal505560

Binding affinities based on competitive binding assays .

Therapeutic Implications

The ability of β-apocarotenoids like β-apo-13-carotenone D3 to modulate nuclear receptor signaling suggests potential therapeutic applications in conditions related to retinoid signaling dysregulation, such as certain cancers and metabolic disorders. For instance, studies have indicated that compounds derived from carotenoids can inhibit the growth of breast cancer cells and promote differentiation in leukemia cells .

Properties

IUPAC Name

(3E,5E,7E)-1,1,1-trideuterio-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTNVRPIHJRBCI-UUTGIGQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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